molecular formula C8H13N5 B13887868 6-Piperazin-1-ylpyridazin-3-amine

6-Piperazin-1-ylpyridazin-3-amine

Cat. No.: B13887868
M. Wt: 179.22 g/mol
InChI Key: HAFMSABJQWMCNU-UHFFFAOYSA-N
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Description

6-Piperazin-1-ylpyridazin-3-amine is a heterocyclic compound that features both a piperazine ring and a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Piperazin-1-ylpyridazin-3-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired compound with high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Piperazin-1-ylpyridazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

6-Piperazin-1-ylpyridazin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Piperazin-1-ylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Piperazin-1-ylpyridazin-3-amine include:

Uniqueness

This compound is unique due to its combination of a piperazine ring and a pyridazine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C8H13N5

Molecular Weight

179.22 g/mol

IUPAC Name

6-piperazin-1-ylpyridazin-3-amine

InChI

InChI=1S/C8H13N5/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11)

InChI Key

HAFMSABJQWMCNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)N

Origin of Product

United States

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